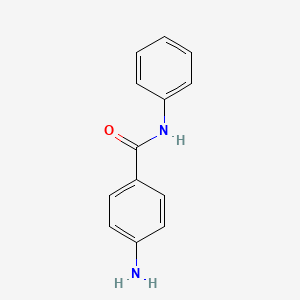

4-Amino-N-phenylbenzamide

Übersicht

Beschreibung

4-Amino-N-phenylbenzamide is an organic compound with the molecular formula C13H12N2O. It is typically found as a crystalline solid, ranging in color from pale yellow to brown. This compound is known for its excellent thermal stability and light resistance, making it useful in various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Amino-N-phenylbenzamide can be synthesized through the reaction of aniline with p-benzoquinone. Under basic catalytic conditions, aniline undergoes an amidation reaction with p-benzoquinone to form this compound . The reaction conditions can be adjusted based on specific laboratory requirements.

Industrial Production Methods: For industrial production, a two-step synthetic route is often employed. The first step involves the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide. The second step involves the reduction of the nitro group to an amino group, yielding this compound .

Analyse Chemischer Reaktionen

Palladium-Catalyzed Carbonylation

In the presence of a Pd/SiO₂ catalyst, 4-amino-N-phenylbenzamide undergoes carbonylation under CO gas to form substituted benzamides:

-

Reagents : CO gas, K₂CO₃, and aryl halides.

-

Conditions : 80°C, solvent-free.

Example Reaction :

Multicomponent Reactions for Imidazole Derivatives

A one-pot synthesis combines this compound with phthalic anhydride and 2,3-diaminomaleonitrile to form imidazole-based hybrids:

Key Product :

Functionalization via Electrophilic Substitution

The aromatic rings in this compound undergo nitration and methoxylation :

Impact of Methoxy Groups :

-

Electron-donating methoxy groups raise the HOMO energy, improving conductance (2.9 × 10⁻⁴ G₀) and rectification ratios in molecular electronics .

Oxidative and Reductive Transformations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral and Antifungal Activity

4-Amino-N-phenylbenzamide has been investigated for its antiviral properties, particularly against enterovirus 71 (EV71). A study demonstrated that certain derivatives of this compound exhibited inhibitory effects with IC50 values ranging from 5.7 to 12 μM against EV71, while showing lower cytotoxicity compared to established antiviral agents . Additionally, the compound's mechanism of action involves binding to viral proteins, disrupting their function, which is crucial for viral replication.

Dipeptidyl Peptidase-IV Inhibition

The compound has also been explored as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme linked to diabetes management. In a study utilizing computer-aided drug design, several N-substituted aminobenzamide derivatives were synthesized and evaluated, with some showing up to 38% inhibition of DPP-IV activity at a concentration of 100 μM . This positions the this compound scaffold as a promising lead for developing new hypoglycemic agents.

Materials Science

Organic Semiconductors

The electronic properties of this compound make it suitable for applications in organic semiconductors. Research has shown that functionalization of the molecule can enhance its conductance and rectification properties, making it a candidate for use in molecular diodes. For instance, modifications involving electron-donating groups have been found to significantly increase the conductance of derivatives compared to unmodified structures .

Biological Studies

Biochemical Assays

In biological research, this compound serves as a probe in biochemical assays to study enzyme interactions and protein binding. Its structural characteristics allow it to interact with specific molecular targets, providing insights into enzyme mechanisms and potential therapeutic pathways.

Summary Table of Applications

Case Studies

-

Antiviral Activity Against EV71

- A series of N-phenylbenzamide derivatives were synthesized and tested for antiviral activity against various strains of EV71. The most promising compounds were identified based on their low IC50 values and favorable cytotoxicity profiles, highlighting the potential for developing new antiviral therapies from this scaffold .

- DPP-IV Inhibitors

- Single-Molecule Rectification

Wirkmechanismus

The mechanism of action of 4-Amino-N-phenylbenzamide and its derivatives involves interaction with specific molecular targets. For instance, its antiviral activity against Enterovirus 71 is attributed to its ability to inhibit viral replication by targeting viral proteins . The exact molecular pathways involved in its action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

- 4-Aminobenzanilide

- 4-Amino-N-cyclohexylbenzamide

- 4-Amino-N-amylbenzamide

- 4-Amino-N-benzylbenzamide

- 4-Amino-N,N-di-n-propylbenzamide

- 4-Amino-N-hexylbenzamide

- 4-Amino-N-butylbenzamide

Comparison: 4-Amino-N-phenylbenzamide is unique due to its excellent thermal stability and light resistance, which are not as pronounced in some of its analogs. Additionally, its potential antiviral properties make it a compound of interest in medicinal chemistry .

Biologische Aktivität

4-Amino-N-phenylbenzamide (CAS Number: 782-45-6) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound is recognized for its interaction with various enzymes and proteins, notably as an inhibitor of cytochrome P450 enzymes, which are essential for drug metabolism. This compound's ability to modulate enzymatic activity highlights its potential as a therapeutic agent.

Table 1: Key Biochemical Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C13H12N2O |

| Molecular Weight | 216.25 g/mol |

| Solubility | Soluble in organic solvents like methanol |

| Inhibitory Activity | Inhibits cytochrome P450 enzymes |

2. Cellular Effects

Research indicates that this compound influences cellular processes by modulating cell signaling pathways, gene expression, and metabolism. Notably, it has been shown to induce apoptosis in specific cancer cell lines by activating the intrinsic apoptotic pathway.

Case Study: Apoptosis Induction in Cancer Cell Lines

A study demonstrated that treatment with this compound led to significant apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM, suggesting its potential as an anticancer agent .

The compound's mechanism involves binding to specific biomolecules, such as receptors and enzymes, which leads to the inhibition or activation of their activities. For example, it has been identified as a dual inhibitor of both mutant epidermal growth factor receptor (mEGFR) and Aurora kinase (AURK), disrupting critical signaling pathways involved in cancer cell proliferation .

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| mEGFR Inhibition | Disruption of signaling pathways essential for tumor growth |

| AURK Inhibition | Induction of cell cycle arrest and apoptosis |

4. Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound derivatives against enterovirus 71 (EV71), which is associated with hand, foot, and mouth disease. The compound exhibited moderate antiviral activity with IC50 values ranging from 5.7 to 18 μM against various strains of EV71 .

Table 3: Antiviral Activity Against EV71

| Compound | Strain | IC50 (μM) | TC50 (μM) |

|---|---|---|---|

| This compound | H (C2 genotype) | 18 ± 1.2 | >620 |

| Derivative 1e | Various | 5.7 - 12 | >620 |

5. Structure-Activity Relationship (SAR)

Structure-activity relationship studies have shown that modifications to the benzamide scaffold significantly affect the compound's biological activity. Specific substitutions can enhance selectivity for mEGFR or AURK inhibition, making this compound a promising candidate for further development in targeted therapies .

Eigenschaften

IUPAC Name |

4-amino-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWDUJPWCGEBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00999440 | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-45-6 | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=782-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-amino-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 4-Amino-N-phenylbenzamides interact with mEGFR and AURK, and what are the downstream effects?

A: Research suggests that 4-Amino-N-phenylbenzamides function as dual inhibitors of both mEGFR and AURK. Molecular modeling studies revealed an overlap in the active and allosteric sites of the kinase pockets for both mEGFR and AURK. This overlap allows 4-Amino-N-phenylbenzamides to bind and inhibit both kinases. [] While the exact binding modes can vary depending on the specific substitutions on the 4-Amino-N-phenylbenzamide scaffold, the inhibition of both mEGFR and AURK ultimately disrupts crucial signaling pathways involved in cancer cell proliferation and survival. []

Q2: How does the structure of 4-Amino-N-phenylbenzamides influence their activity against mEGFR and AURK?

A: Structure-activity relationship (SAR) studies have demonstrated that the position and type of substituents on the this compound scaffold significantly impact its inhibitory profile. For instance, certain substitutions lead to selective inhibition of mEGFR, while others result in dual mEGFR and AURK inhibition. [] Notably, the 4-substituted amino-N-phenylbenzamides emerged as potent dual mEGFR/AURK inhibitors. [] This highlights the importance of specific structural features in achieving desired inhibitory activity against these kinases.

Q3: What evidence supports the anticancer effects of 4-Amino-N-phenylbenzamides?

A: In vitro studies have shown that potent dual mEGFR and AURK inhibitors from the this compound class exhibit single-digit micromolar inhibition of non-small cell lung cancer (NSCLC) cells. [] These findings suggest that targeting both mEGFR and AURK simultaneously with 4-Amino-N-phenylbenzamides could be a promising strategy for combating NSCLC, especially in cases where resistance to mEGFR inhibitors alone arises. Further research, including in vivo studies and potentially clinical trials, are necessary to fully understand the therapeutic potential of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.